L-Amoxicillin

Stereochemistry Pharmaceutical Quality Control Pharmacopoeial Compliance

L-Amoxicillin (CAS 26889-93-0) is a stereoisomer of the broad-spectrum β-lactam antibiotic amoxicillin, formally designated as USP Amoxicillin Related Compound B and EP Amoxicillin Impurity B. It differs from the therapeutically active amoxicillin API solely in the configuration of the side-chain chiral center: L-Amoxicillin possesses the (2S) configuration, whereas the active pharmaceutical ingredient bears the (2R) configuration.

Molecular Formula C16H19N3O5S
Molecular Weight 365.4 g/mol
Cat. No. B8816776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Amoxicillin
Molecular FormulaC16H19N3O5S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
InChIInChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)
InChIKeyLSQZJLSUYDQPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Amoxicillin (CAS 26889-93-0): Pharmacopoeial Reference Standard for Amoxicillin Impurity Profiling and Quality Control


L-Amoxicillin (CAS 26889-93-0) is a stereoisomer of the broad-spectrum β-lactam antibiotic amoxicillin, formally designated as USP Amoxicillin Related Compound B and EP Amoxicillin Impurity B [1]. It differs from the therapeutically active amoxicillin API solely in the configuration of the side-chain chiral center: L-Amoxicillin possesses the (2S) configuration, whereas the active pharmaceutical ingredient bears the (2R) configuration [2]. This single stereochemical inversion abolishes antibacterial activity, making L-Amoxicillin a critical specified impurity that must be monitored and controlled in amoxicillin drug substances and finished dosage forms. As a certified reference standard, L-Amoxicillin is used exclusively for analytical method development, method validation, system suitability testing, and quantitative impurity determination in accordance with USP and EP monographs .

Why L-Amoxicillin Cannot Be Substituted with Generic Amoxicillin API or Alternative Impurity Standards in Regulated Quality Control Workflows


L-Amoxicillin is a specific chiral impurity that co-elutes with or closely migrates to the amoxicillin API peak in many generic reversed-phase HPLC methods [1]. Using the amoxicillin API as a surrogate marker for this impurity is analytically invalid because the API exhibits a different retention time and UV spectral profile. Furthermore, USP and EP monographs explicitly mandate the use of a designated reference standard—USP Amoxicillin Related Compound B or EP Impurity B—for system suitability testing and quantitative impurity determination . Substitution with an in-house, non-compendial, or unqualified standard is not accepted by regulatory agencies for ANDA or NDA submissions, as the substitute lacks the required pharmacopoeial traceability, certified purity documentation, and comprehensive characterization data (HPLC, NMR, MS) necessary to demonstrate method validity [2].

L-Amoxicillin Quantitative Differentiation Evidence: Certified Purity, Chromatographic Resolution, and Regulatory Compliance Versus Alternative Reference Standards


Stereochemical Identity and Pharmacopoeial Designation as a Specified Impurity Standard

L-Amoxicillin is the (2S)-side-chain diastereomer of amoxicillin, contrasting with the therapeutically active (2R)-amoxicillin API. This stereochemical inversion is formally recognized by both the USP (as Amoxicillin Related Compound B, Catalog No. 1031525) and the EP (as Amoxicillin Impurity B) [1]. Unlike the API, L-Amoxicillin exhibits negligible antibacterial activity, confirming its classification as a true specified impurity that must be controlled [2]. In contrast, other amoxicillin-related impurities (e.g., Impurity A—clavulanate potassium, Impurity C—heptane-2-carboxylic acid derivative) are distinct chemical entities with different formation pathways and do not serve as substitutes for stereochemical impurity testing.

Stereochemistry Pharmaceutical Quality Control Pharmacopoeial Compliance

Certified Purity ≥90% by HPLC with Comprehensive Characterization Documentation

L-Amoxicillin reference standard is supplied with a certified purity of ≥90.00% as determined by HPLC, confirmed by a Certificate of Analysis (CoA) . A published patent for the preparation of Amoxicillin Impurity B guarantees purity exceeding 90% using a mild-condition synthetic route suitable for laboratory scale-up [1]. Comprehensive characterization data—including HPLC chromatograms, NMR spectra, and mass spectrometry—accompany the certified standard. In comparison, alternative commercially available amoxicillin impurity standards (e.g., Impurity A, Impurity C, Impurity D, Impurity P) may be supplied with varying purity levels (often specified as ≥95% for some, or not explicitly certified for others), and the lack of a consistent, verifiable purity value introduces quantitative bias into impurity profiling assays.

Reference Standard Purity HPLC Certification Impurity Quantification

Temperature-Dependent HPLC Resolution from Co-Eluting Amoxicillin Impurities

The chromatographic behavior of L-Amoxicillin (Impurity B) is strongly temperature-dependent and distinct from other amoxicillin-related impurities. Using a CAPCELL PAK C18 AQ S3 column (4.6 × 250 mm) with phosphate buffer mobile phase (pH 5.0) at 1.0 mL/min and UV detection at 254 nm, L-Amoxicillin achieves complete baseline separation from Impurity A and Impurity D2 at a column temperature of 35°C [1]. At lower temperatures (25°C and 30°C), these three impurities co-elute or are poorly resolved, rendering accurate quantification impossible. At 31°C, the resolution between Impurity B and adjacent impurity peaks exceeds 2.0, meeting the USP system suitability criterion (resolution NLT 1.5) [1]. This temperature-dependent resolution profile is specific to L-Amoxicillin and must be explicitly accounted for during HPLC method development; generic pharmacopoeial methods that do not specify column temperature control may fail to separate this critical impurity.

HPLC Method Development Chromatographic Resolution Impurity Profiling

Regulatory Mandate: USP/EP Compendial Standard Requirement for ANDA and NDA Submissions

L-Amoxicillin is officially designated as USP Amoxicillin Related Compound B (Catalog No. 1031525) and EP Amoxicillin Impurity B . The USP reference standard is manufactured and tested to meet specific acceptance criteria outlined in the USP-NF monograph for Amoxicillin and is supplied with a Certificate of Analysis establishing direct traceability to the compendial method. This regulatory traceability is a binary differentiation: a compendial standard is compliant, whereas a non-compendial, in-house, or alternative impurity standard for the same chemical entity is not accepted by regulatory agencies (FDA, EMA) for ANDA or NDA submissions [1]. The USP standard undergoes rigorous testing by multiple independent laboratories and is subject to ongoing stability monitoring. In contrast, non-certified standards lack the required level of characterization, traceability documentation, and regulatory acceptance, and their use may result in method rejection during regulatory review [1].

Regulatory Compliance ANDA Submission Pharmacopoeial Traceability

Negligible Antibacterial Activity Confirming Classification as a True Process Impurity

L-Amoxicillin, bearing the (2S) configuration at the side-chain chiral center, exhibits negligible antibacterial activity in contrast to the therapeutically active (2R)-amoxicillin API [1]. This single stereochemical inversion at the α-carbon of the p-hydroxyphenylglycyl side chain disrupts binding to penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics [2]. The lack of antibacterial activity confirms that L-Amoxicillin is a true process impurity rather than a degradation product with residual activity, and it must be controlled to levels meeting ICH Q3A/Q3B thresholds in both drug substance and drug product. In comparison, amoxicillin dimer impurities and cyclic oligomers may retain partial antibacterial activity or exhibit different toxicological profiles, making the impurity-specific control strategy essential. The pharmacopoeial specification limit for L-Amoxicillin (Impurity B) is typically ≤0.5% or ≤1.0% of the amoxicillin API peak area by HPLC.

Antibacterial Activity Impurity Safety Stereochemistry-Activity Relationship

L-Amoxicillin Procurement Scenarios: Where the Certified Reference Standard Delivers Critical Value in Pharmaceutical Quality Control


HPLC Method Development and Validation for ANDA Submissions of Generic Amoxicillin Products

Pharmaceutical companies developing generic amoxicillin formulations require the USP Amoxicillin Related Compound B reference standard to validate HPLC methods for impurity profiling. The standard enables verification of system suitability criteria—specifically, resolution NLT 1.5 between Impurity B and adjacent peaks as mandated by the USP monograph . As demonstrated by temperature-dependent chromatographic studies, achieving baseline resolution of L-Amoxicillin from co-eluting Impurities A and D2 requires a column temperature of at least 35°C [1]. Using a non-certified or alternative standard during method validation introduces uncertainty in peak identification and may lead to method failure during ANDA review, causing costly delays in product approval timelines.

Routine Quality Control and Batch Release Testing of Amoxicillin Drug Substance and Finished Dosage Forms

QC laboratories in pharmaceutical manufacturing facilities use L-Amoxicillin reference standards for daily system suitability testing and quantitative determination of Impurity B in amoxicillin API, capsules, oral suspensions, and injectable formulations. The certified purity of ≥90.00% by HPLC ensures that impurity quantification at the pharmacopoeial specification limit (typically ≤0.5%–1.0% of API peak area) is accurate and reproducible [2]. Batch release decisions depend directly on the quality of the reference standard; a non-certified standard introduces quantitative bias that could result in either false acceptance of non-conforming batches or false rejection of compliant product.

Stability Studies and Forced Degradation Analysis for Amoxicillin Drug Product Shelf-Life Determination

During ICH stability studies and forced degradation (stress) testing of amoxicillin formulations, L-Amoxicillin serves as a critical marker for stereochemical integrity. The (2S)-isomer may form via epimerization under stressed conditions (elevated temperature, humidity, or pH extremes). Quantifying the rate of L-Amoxicillin formation as a function of storage conditions provides essential data for establishing shelf-life specifications and storage recommendations. Since the (2S)-isomer is not therapeutically active [3], any increase in its level during storage represents a direct loss of API potency, making it a stability-indicating impurity parameter.

Regulatory Dossier Compilation and Pharmacopoeial Compliance Demonstration for Global Market Access

For ANDA, NDA, and DMF submissions to the FDA, EMA, and other global regulatory agencies, the use of USP- or EP-certified L-Amoxicillin reference standards is a prerequisite for demonstrating analytical method validity . The Certificate of Analysis accompanying the USP standard (Catalog No. 1031525) provides documented traceability to the official monograph, satisfying regulatory expectations for reference standard qualification. Substituting a non-compendial standard in regulatory dossiers risks a refusal-to-file (RTF) decision or a complete response letter (CRL) citing inadequate analytical method validation, with significant financial and timeline implications for the sponsor.

Quote Request

Request a Quote for L-Amoxicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.